5-(4-メチルフェニル)-1H-テトラゾール

概要

説明

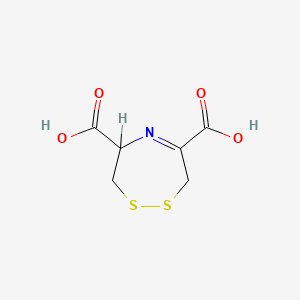

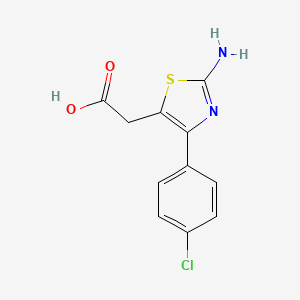

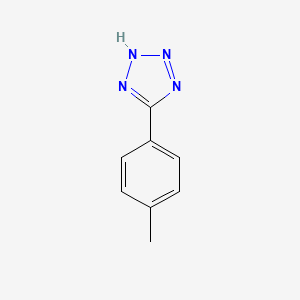

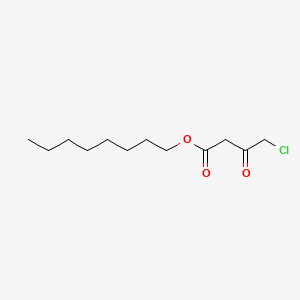

5-(4-Methylphenyl)-1H-tetrazole, commonly referred to as 5-MPT, is a heterocyclic compound composed of an aromatic ring and a five-membered ring containing nitrogen. It is a versatile molecule that has been used in a wide variety of applications, such as in organic synthesis, as a reagent for the detection of metals, and in the development of pharmaceuticals. In

科学的研究の応用

医薬品研究:抗リーシュマニアおよび抗マラリア活性

5-(4-メチルフェニル)-1H-テトラゾール誘導体は合成され、潜在的な薬理学的効果について評価されています。注目すべきことに、これらの化合物は、リーシュマニア症およびマラリアの治療において有望な結果を示しています。 例えば、特定の誘導体は、in vitro研究において、ミルテフォシンやアンホテリシンBデオキシコレートなどの標準的な薬剤よりも優れた抗前鞭毛体活性を示しました .

分子ドッキング研究

5-(4-メチルフェニル)-1H-テトラゾール誘導体の分子構造は、分子ドッキング研究の対象となっています。これらの研究は、化合物と標的タンパク質(例えば、新しい抗リーシュマニア薬の開発に不可欠なLm-PTR1など)との相互作用を理解するのに役立ちます。 ドッキングの結果は、特定の誘導体の観察された抗リーシュマニア活性を裏付けています .

シクロオキシゲナーゼ-2(COX-2)阻害による抗炎症薬

5-(4-メチルフェニル)-1H-テトラゾール誘導体は、炎症や痛みを引き起こす酵素であるCOX-2の強力かつ選択的な阻害剤として特定されています。 このシリーズにおける広範な構造活性相関(SAR)研究により、関節リウマチや変形性関節症などの病状の治療の可能性を持つ化合物が特定されました .

抗寄生虫剤の開発

5-(4-メチルフェニル)-1H-テトラゾール誘導体の抗寄生虫の可能性が探求され、一部の化合物は、感染したマウスにおけるPlasmodium bergheiに対して有意な阻害効果を示しました。 これは、マラリアと闘うための新しい抗寄生虫剤の開発における潜在的な用途を示唆しています .

材料科学:モンモリロナイト(MMT)複合材料

材料科学では、5-(4-メチルフェニル)-1H-テトラゾール誘導体が、モンモリロナイトベースの複合材料の作成に使用されています。 これらの複合材料は、テトラゾール分子を界面にグラフトすることによって調製され、ユニークな特性を持つ新しい材料の開発につながる可能性があります .

化学合成とキャラクタリゼーション

この化合物は、化学合成におけるビルディングブロックとして役立ちます。これは、さまざまな誘導体の調製に使用されており、その後、元素分析、FTIR、NMRなどの手法を用いて特徴付けられています。 これらの誘導体はさらに、その生物学的活性およびさまざまな分野における潜在的な用途について評価されています .

Safety and Hazards

特性

IUPAC Name |

5-(4-methylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-6-2-4-7(5-3-6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCJIAZPYBJASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301238 | |

| Record name | 5-(4-Methylphenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24994-04-5 | |

| Record name | 5-(4-Methylphenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24994-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 141938 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024994045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24994-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-Methylphenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 5-(4-Methylphenyl)-1H-tetrazole?

A: 5-(4-Methylphenyl)-1H-tetrazole, also referred to as 5-p-tolyl-1H-tetrazole in the provided research, exhibits a planar tetrazole ring nearly coplanar with the benzene ring. [] The dihedral angle between these rings is 2.67° (9). [] The molecule possesses crystallographic mirror symmetry, with four carbon atoms residing on the reflecting plane that bisects both the phenyl and tetrazole rings. []

Q2: How does the molecular structure of 5-(4-Methylphenyl)-1H-tetrazole influence its corrosion inhibition properties?

A: Density Functional Theory (DFT) studies were conducted on 5-(4-Methylphenyl)-1H-tetrazole and related phenyltetrazole substituted compounds to evaluate their corrosion inhibition effectiveness on mild steel in acidic environments. [] The research suggests that the electron-donating methyl group on the phenyl ring of 5-(4-Methylphenyl)-1H-tetrazole influences its electron density distribution, impacting its interaction with the metal surface. [] This interaction contributes to the formation of a protective layer on the mild steel, hindering the corrosion process. []

Q3: Are there any experimental studies supporting the corrosion inhibition properties of 5-(4-Methylphenyl)-1H-tetrazole?

A: Yes, experimental studies employing weight loss measurements, potentiodynamic polarization studies, and electrochemical impedance spectroscopy (EIS) were conducted to investigate the corrosion inhibition performance of 5-(4-Methylphenyl)-1H-tetrazole on mild steel in 1 M HCl. [] These studies demonstrated a correlation between increasing concentrations of 5-(4-Methylphenyl)-1H-tetrazole and a decrease in corrosion rate, indicating its effectiveness as a corrosion inhibitor. [] The polarization data suggests that 5-(4-Methylphenyl)-1H-tetrazole acts primarily as a cathodic inhibitor. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

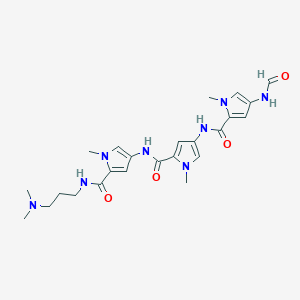

![(11R,12S)-11-[(2R)-2-amino-2-carboxyethyl]sulfanyl-12-hydroxyhexadeca-5,7,9-trienedioic acid](/img/structure/B1213969.png)